molecular formula C11H10N2O3 B3010521 1-(3-Methoxyphenyl)-1H-imidazole-5-carboxylic acid CAS No. 1779128-33-4

1-(3-Methoxyphenyl)-1H-imidazole-5-carboxylic acid

Cat. No.: B3010521
CAS No.: 1779128-33-4
M. Wt: 218.212
InChI Key: CDXGMXGHSUNWKY-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-1H-imidazole-5-carboxylic acid is an organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a methoxyphenyl group attached to the imidazole ring, which imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxyphenyl)-1H-imidazole-5-carboxylic acid typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Suzuki-Miyaura coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxyphenyl)-1H-imidazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for bromination reactions.

Major Products

    Oxidation: 1-(3-Hydroxyphenyl)-1H-imidazole-5-carboxylic acid.

    Reduction: 1-(3-Methoxyphenyl)-1H-imidazole-5-methanol.

    Substitution: Various substituted imidazole derivatives depending on the substituent introduced.

Scientific Research Applications

1-(3-Methoxyphenyl)-1H-imidazole-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-1H-imidazole-5-carboxylic acid involves its interaction with specific molecular targets. The methoxyphenyl group can interact with enzymes and receptors, modulating their activity. The imidazole ring can participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxyphenyl)-1H-imidazole-5-carboxylic acid: Similar structure but with the methoxy group at the para position.

    1-(3-Hydroxyphenyl)-1H-imidazole-5-carboxylic acid: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness

1-(3-Methoxyphenyl)-1H-imidazole-5-carboxylic acid is unique due to the specific positioning of the methoxy group, which can influence its chemical reactivity and biological activity. This positioning can result in different binding affinities and selectivities compared to its analogs .

Properties

IUPAC Name

3-(3-methoxyphenyl)imidazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-16-9-4-2-3-8(5-9)13-7-12-6-10(13)11(14)15/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDXGMXGHSUNWKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C=NC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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